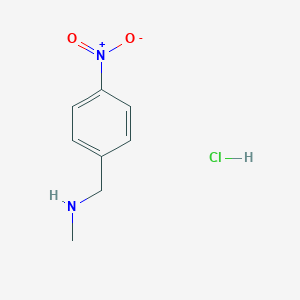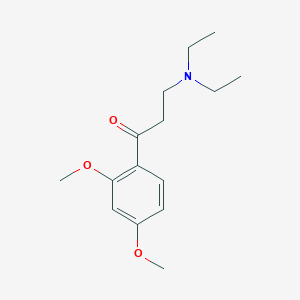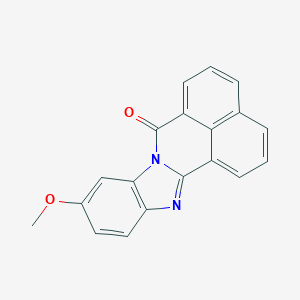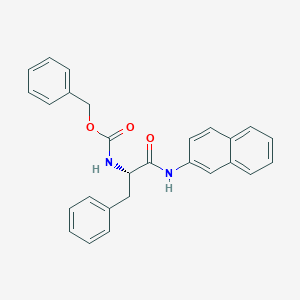
Octametilsilasesquioxano
Descripción general
Descripción
Octamethylsilsesquioxane is an organosilicon compound with the chemical formula ( \text{C}8\text{H}{24}\text{O}_{12}\text{Si}_8 ). It is a member of the silsesquioxane family, which are compounds where each silicon atom is linked to three oxygen atoms and connected to an organic function or hydrogen atom . Octamethylsilsesquioxane is known for its cage-like structure, which provides rigidity and thermal stability .
Aplicaciones Científicas De Investigación
Octamethylsilsesquioxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and nanocomposites.
Biology: Explored for its potential in drug delivery systems due to its biocompatibility.
Medicine: Investigated for its use in medical implants and devices.
Mecanismo De Acción
Target of Action
Octamethylsilsesquioxane (OMS) is a type of polyhedral oligomeric silsesquioxane (POSS) that primarily targets polymeric materials, such as polydimethylsiloxane (PDMS) rubber . It is incorporated into these materials to modify their properties .
Mode of Action
OMS interacts with its targets by being incorporated into the polymer matrix. This incorporation is achieved through solution blending followed by open two-roll mill blending with a curing agent . The presence of OMS in the polymer matrix influences the crystallization and melting behaviors of the material .
Biochemical Pathways
For instance, it has been shown to lower the crystallinity of the OMS/PDMS composite, while enhancing the crystallinity and the melting temperature of the OPS/PDMS composite when 20 wt% OPS is incorporated .
Pharmacokinetics
The exact distribution and concentration of OMS within the material can significantly influence the material’s properties .
Result of Action
The incorporation of OMS into a polymer matrix results in changes to the material’s properties. Specifically, it has been shown to influence the crystallization and melting behaviors of PDMS . This can result in materials with different physical properties, such as flexibility, hardness, and thermal stability.
Action Environment
The action of OMS can be influenced by various environmental factors. For example, the solvent used in the solution blending process can affect the distribution and concentration of OMS in the polymer matrix . Additionally, the temperature and pressure conditions during the blending and curing processes can also impact the final properties of the material .
Análisis Bioquímico
Biochemical Properties
As a member of the POSS family, it is known to have an inorganic silicate core and an organic exterior . The specific enzymes, proteins, and other biomolecules that Octamethylsilsesquioxane interacts with are not currently known.
Molecular Mechanism
It is known that the Si-O-Si angles in the cage-like structure of Octamethylsilsesquioxane are in the range of 145–152°, allowing the Si centers to better adopt tetrahedral geometry . How this structure influences its interactions with biomolecules is not currently known.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Octamethylsilsesquioxane in laboratory settings. One study has shown that Octamethylsilsesquioxane can be used to create liquid-repellent films, and these films were found to be durable when immersed in toluene for one week .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octamethylsilsesquioxane can be synthesized by the hydrolysis of methyltrichlorosilane followed by condensation. The reaction typically involves the following steps : [ 8 \text{CH}_3\text{SiCl}_3 + 12 \text{H}_2\text{O} \rightarrow (\text{CH}3\text{SiO}{3/2})_8 + 24 \text{HCl} ]
Alternatively, it can be prepared by the microwave-assisted sol-gel reaction of methyltrimethoxysilane with an aqueous basic solution in diglyme as a solvent . This method is eco-friendly and results in the formation of cubic particles in good yield.
Industrial Production Methods: In industrial settings, octamethylsilsesquioxane is produced using large-scale sol-gel processes. The reaction conditions are optimized to ensure high yield and purity. The use of microwave irradiation has been explored to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Octamethylsilsesquioxane undergoes various chemical reactions, including:
Hydrosilylation: The Si-H groups can react with alkenes in the presence of a catalyst to form Si-C bonds.
Oxidation: The Si-H groups can be oxidized to form silanols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrosilylation: Typically involves the use of Karstedt’s catalyst.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide.
Substitution: Requires specific reagents depending on the desired functional group.
Major Products:
Hydrosilylation: Produces organosilicon compounds with Si-C bonds.
Oxidation: Results in the formation of silanols.
Substitution: Leads to the formation of functionalized silsesquioxanes.
Comparación Con Compuestos Similares
Hexamethylsilsesquioxane: Similar structure but with six silicon atoms.
Decamethylsilsesquioxane: Contains ten silicon atoms.
Dodecamethylsilsesquioxane: Comprises twelve silicon atoms.
Uniqueness: Octamethylsilsesquioxane is unique due to its optimal balance of rigidity and thermal stability, making it suitable for a wide range of applications. Its cage-like structure provides a versatile platform for functionalization, which is not as easily achievable with other similar compounds .
Propiedades
IUPAC Name |
1,3,5,7,9,11,13,15-octamethyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24O12Si8/c1-21-9-22(2)12-25(5)14-23(3,10-21)16-27(7)17-24(4,11-21)15-26(6,13-22)19-28(8,18-25)20-27/h1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQGBGSEJYZNPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C)C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24O12Si8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893395 | |
| Record name | Octa(methylsilsesquioxane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17865-85-9 | |
| Record name | 1,3,5,7,9,11,13,15-Octamethylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17865-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentacyclo(9.5.1.13,9.15,15.17,13)octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017865859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane, 1,3,5,7,9,11,13,15-octamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octa(methylsilsesquioxane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















